

Application Notes and Protocols for Investigating Metabolic Pathways Using SR12418

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Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2), which are key components of the circadian clock machinery.[1] These receptors act as transcriptional repressors and play a crucial role in integrating the circadian rhythm with metabolic processes.[2][3] REV-ERBs are highly expressed in metabolically active tissues such as the liver, skeletal muscle, and adipose tissue, where they regulate genes involved in glucose and lipid metabolism.[2][3] Pharmacological activation of REV-ERBs by agonists like **SR12418** presents a valuable tool for investigating metabolic pathways and holds therapeutic potential for metabolic diseases.[4][5]

These application notes provide an overview of the role of REV-ERBs in metabolism and offer detailed protocols for using **SR12418** to study its effects on key metabolic processes, including glucose uptake, glycolysis, and fatty acid oxidation.

Mechanism of Action: REV-ERB and Metabolism

REV-ERB α and REV-ERB β are ligand-regulated transcription factors that recruit co-repressor complexes to target gene promoters, thereby inhibiting their transcription.[3] Their expression is under circadian control, leading to rhythmic regulation of metabolic pathways.[2]

Key Metabolic Functions Regulated by REV-ERBs:

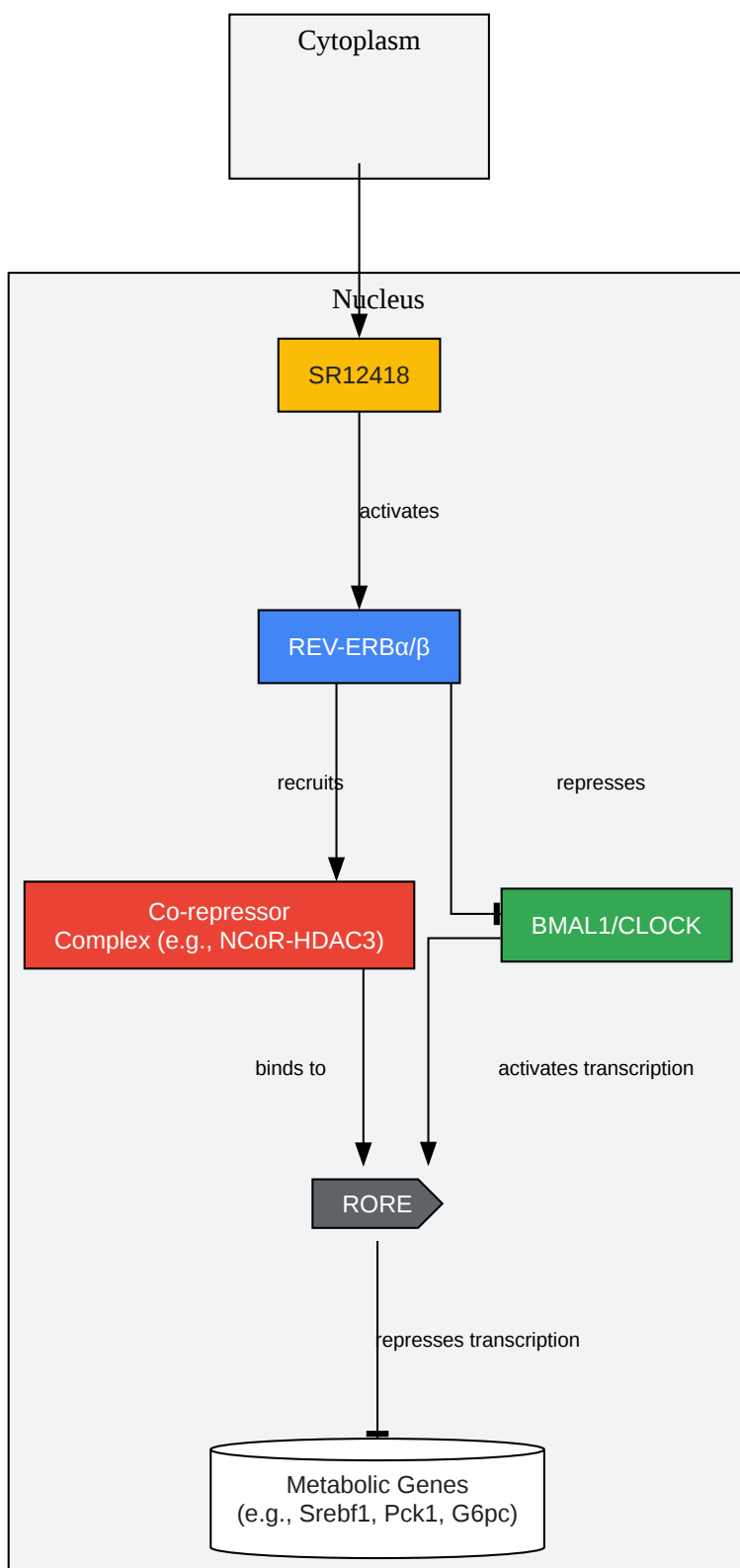
- **Lipid Metabolism:** REV-ERBs regulate the expression of genes involved in lipogenesis, cholesterol metabolism, and fatty acid oxidation.[3][6][7] For instance, REV-ERB α can repress the expression of sterol regulatory element-binding protein 1 (SREBP1), a master regulator of lipogenesis.[3][7]
- **Glucose Metabolism:** REV-ERBs influence glucose homeostasis by controlling the expression of gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[8] They also play a role in glucose-stimulated insulin secretion from pancreatic β -cells.[9]
- **Energy Expenditure:** Activation of REV-ERBs has been shown to increase energy expenditure and reduce fat mass in animal models.[4][5]

Data Presentation: Quantitative Effects of REV-ERB Agonists on Metabolism

The following table summarizes quantitative data from studies using REV-ERB agonists (SR9009 and SR9011), which are expected to have similar effects to **SR12418**.

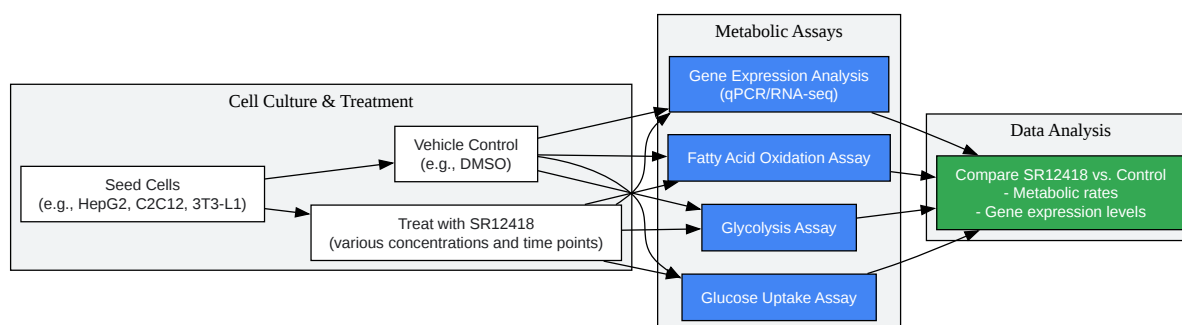
| Parameter | Model System | Treatment | Observed Effect | Reference |
|---------------------------------------|------------------------------|--|---------------------------------------|-----------|
| Body Weight | Diet-induced obese mice | SR9011 (100 mg/kg, i.p., b.i.d. for 12 days) | Decreased body weight and fat mass | [4] |
| Oxygen Consumption (VO ₂) | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d. for 10 days) | Increased oxygen consumption | [4] |
| Plasma Glucose | Rev-erba ^{-/-} mice | N/A (genetic model) | Mild hyperglycemia (~10% increase) | [6] |
| Adiposity | Rev-erba ^{-/-} mice | N/A (genetic model) | Increased adiposity (2.5-fold) | [6] |
| Lipogenic Gene Expression | Mice | SR9011 (daily administration) | Reduced expression of lipogenic genes | [5] |

Mandatory Visualizations



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Caption: REV-ERB Signaling Pathway in Metabolic Regulation.



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Caption: General Experimental Workflow for Investigating **SR12418** Effects.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay

This protocol is designed to measure the rate of glucose uptake in cultured cells (e.g., adipocytes, myotubes) treated with **SR12418**. It utilizes a radiolabeled glucose analog, 2-deoxy-D- ^3H glucose.

Materials:

- Cultured cells (e.g., differentiated 3T3-L1 adipocytes or C2C12 myotubes)
- **SR12418**
- Vehicle (e.g., DMSO)
- Krebs-Ringer-HEPES (KRH) buffer
- 2-deoxy-D- ^3H glucose

- Unlabeled 2-deoxy-D-glucose
- Insulin
- Cytochalasin B
- Cell lysis buffer
- Scintillation cocktail and counter

Procedure:

- Cell Culture and Treatment:
 - Plate and differentiate cells in appropriate multi-well plates.
 - Treat cells with various concentrations of **SR12418** or vehicle for the desired duration (e.g., 24 hours).
- Insulin Stimulation (Optional):
 - Wash cells with KRH buffer.
 - Incubate cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
- Glucose Uptake Measurement:
 - Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well.
 - To determine non-specific uptake, add cytochalasin B to a subset of wells.
 - Incubate for 10-15 minutes at 37°C.
- Assay Termination and Lysis:
 - Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
 - Lyse the cells with cell lysis buffer.

- Scintillation Counting:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the radioactive counts to the protein concentration of each sample.
 - Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells).
 - Compare the glucose uptake rates between **SR12418**-treated and vehicle-treated cells.

Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in cultured cells (e.g., hepatocytes, myotubes) treated with **SR12418**, using radiolabeled palmitate.

Materials:

- Cultured cells (e.g., HepG2, C2C12)
- **SR12418**
- Vehicle (e.g., DMSO)
- [¹⁴C]Palmitic acid
- Unlabeled palmitic acid complexed to BSA
- Cell culture medium
- Perchloric acid
- Scintillation cocktail and counter

Procedure:

- Cell Culture and Treatment:
 - Plate cells in multi-well plates.
 - Treat cells with various concentrations of **SR12418** or vehicle for the desired duration (e.g., 24 hours).
- Labeling and Incubation:
 - Prepare the labeling medium containing [^{14}C]palmitic acid and unlabeled palmitate-BSA complex.
 - Replace the culture medium with the labeling medium.
 - Incubate for 2-4 hours at 37°C.
- Measurement of Acid-Soluble Metabolites (ASMs):
 - Collect the incubation medium.
 - Precipitate the unmetabolized [^{14}C]palmitate by adding perchloric acid.
 - Centrifuge to pellet the precipitate.
 - The supernatant contains the ^{14}C -labeled ASMs (products of β -oxidation).
- Scintillation Counting:
 - Transfer the supernatant to scintillation vials.
 - Add scintillation cocktail and measure radioactivity.
- Data Analysis:
 - Normalize the radioactive counts to the protein concentration of each sample.
 - Compare the rate of FAO between **SR12418**-treated and vehicle-treated cells.

Protocol 3: Gene Expression Analysis of Metabolic Genes

This protocol outlines the analysis of changes in the expression of key metabolic genes in response to **SR12418** treatment using quantitative real-time PCR (qPCR).

Materials:

- Cultured cells treated with **SR12418** or vehicle
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target metabolic genes (e.g., Srebf1, Pck1, G6pc, Cpt1a) and a housekeeping gene (e.g., Actb, Gapdh)
- qPCR instrument

Procedure:

- RNA Extraction:
 - Harvest cells treated with **SR12418** or vehicle.
 - Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Quantitative PCR:
 - Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

- Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene.
 - Compare the gene expression levels between **SR12418**-treated and vehicle-treated cells.

Conclusion

SR12418, as a potent REV-ERB agonist, is a valuable pharmacological tool for elucidating the intricate connections between the circadian clock and metabolic pathways. The protocols provided herein offer a framework for researchers to investigate the effects of **SR12418** on glucose and lipid metabolism in various cell types. By employing these methods, scientists can gain deeper insights into the therapeutic potential of targeting REV-ERBs for the treatment of metabolic disorders.

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